
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxadiazine ring fused with a carboxylic acid and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chlorobenzoic acid derivatives with hydrazine derivatives, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial production methods may also include purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive properties.
3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid: Studied for its neuroprotective effects.
Uniqueness
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-, ethyl ester stands out due to its unique combination of a benzoxadiazine ring with a carboxylic acid and ethyl ester group, along with the presence of a chlorine atom
Propiedades
Número CAS |
58696-59-6 |
|---|---|
Fórmula molecular |
C10H9ClN2O3 |
Peso molecular |
240.64 g/mol |
Nombre IUPAC |
ethyl 7-chloro-2H-1,2,4-benzoxadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)16-13-9/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
BIDAVAOCYBIWFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)ON1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


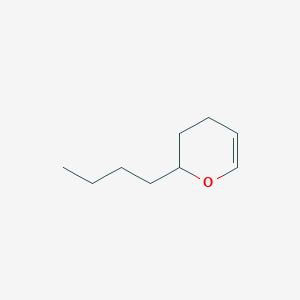

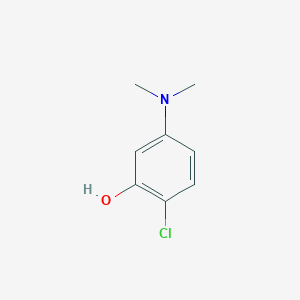
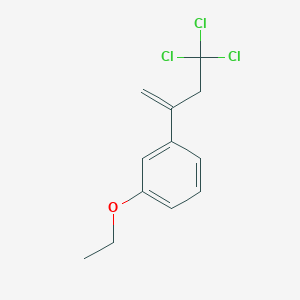
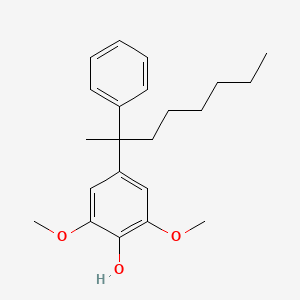
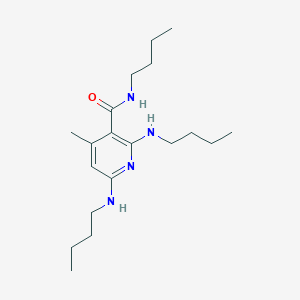

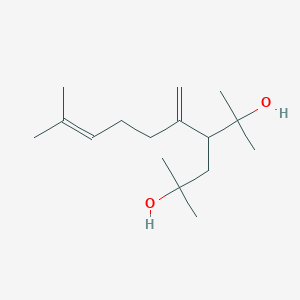
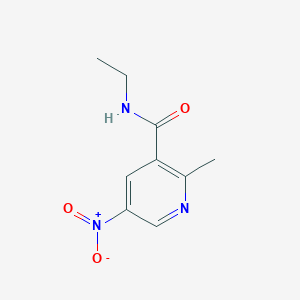
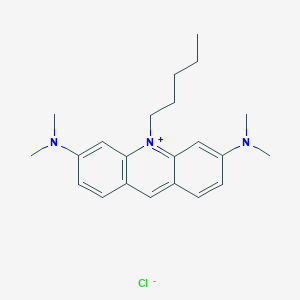
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)
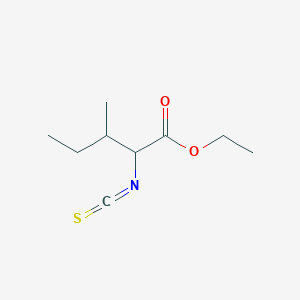
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)
